3-(pyridazin-3-yl)propanoic acid hydrochloride
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Overview
Description
3-(pyridazin-3-yl)propanoic acid hydrochloride is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazine is a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridazin-3-yl)propanoic acid hydrochloride typically involves the reaction of pyridazine derivatives with propanoic acid under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where pyridazine is reacted with a propanoic acid derivative in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(pyridazin-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(pyridazin-3-yl)propanoic acid hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(pyridazin-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-(pyridin-3-yl)propanoic acid: Similar in structure but contains a pyridine ring instead of a pyridazine ring.
Pyridazinone derivatives: These compounds have a similar pyridazine core but differ in the functional groups attached to the ring.
Uniqueness
3-(pyridazin-3-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2639456-88-3 |
---|---|
Molecular Formula |
C7H9ClN2O2 |
Molecular Weight |
188.6 |
Purity |
95 |
Origin of Product |
United States |
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